N-Acyl-D-sphingosine-1-phosphocholine

Description

Properties

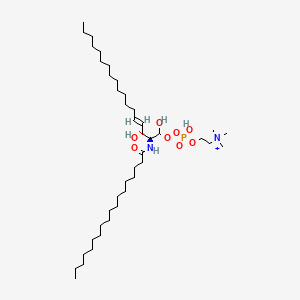

Molecular Formula |

C41H84N2O8P+ |

|---|---|

Molecular Weight |

764.1 g/mol |

IUPAC Name |

2-[[(E,2S,3R)-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-enyl]peroxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C41H83N2O8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-39(45)42-40(41(46)50-51-52(47,48)49-37-36-43(3,4)5)38(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,38,40-41,44,46H,6-31,33,35-37H2,1-5H3,(H-,42,45,47,48)/p+1/b34-32+/t38-,40+,41?/m1/s1 |

InChI Key |

FNTDHZPGGKYWES-UPGBQNGXSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(C=CCCCCCCCCCCCCC)O)C(O)OOP(=O)(O)OCC[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Biological Synthesis Overview

Biologically, sphingomyelin is synthesized through a multi-step enzymatic process:

Sphingosine Backbone Formation: The initial step involves the condensation of serine and palmitoyl-CoA catalyzed by serine palmitoyltransferase (SPT), producing 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine by 3-Ketodihydrosphingosine Reductase (KDHR) in an NADPH-dependent manner.

N-Acylation: Sphingosine or dihydrosphingosine is acylated at the C2-amino group by ceramide synthases using various acyl-CoA molecules, generating ceramide species with diverse fatty acyl chains.

Phosphocholine Addition: Ceramide is converted into sphingomyelin by the transfer of a phosphocholine group to the C1 hydroxyl, catalyzed by sphingomyelin synthase enzymes.

This enzymatic pathway yields a range of sphingomyelin molecules differing in acyl chain length and saturation, influencing their biological functions.

Chemical Synthesis Approaches

Chemical synthesis of this compound typically involves:

Step 1: Preparation of Sphingosine Backbone

Synthetic sphingosine analogs are prepared or extracted from natural sources such as egg yolk. Purification to ≥95% purity is standard for research-grade compounds.

Step 2: N-Acylation

The sphingosine backbone is acylated at the amino group using activated fatty acid derivatives (e.g., acyl chlorides or anhydrides) under controlled conditions to form N-acylsphingosines (ceramides). The selection of fatty acid chain length and saturation is critical to obtain the desired sphingomyelin species.

Step 3: Phosphocholine Attachment

The hydroxyl group at C1 is phosphorylated and coupled with choline to yield this compound. This step often employs phosphocholine donors or reagents such as cytidine diphosphate-choline (CDP-choline) in the presence of catalysts or enzymes mimicking sphingomyelin synthase activity.

Step 4: Purification and Characterization

The final product is purified using chromatographic techniques (e.g., HPLC) and characterized by mass spectrometry and NMR to confirm structure and purity.

Advanced Synthetic Techniques

Recent advances include:

Click Chemistry and Photocleavable Probes: Use of alkyne- or azido-functionalized sphingosine analogs enables bioorthogonal labeling and tracking of sphingolipid metabolism in cells. Photocleavable protection groups allow temporal control of sphingosine activation, facilitating studies of sphingomyelin biosynthesis and trafficking.

Organelle-Targeted Synthesis: Lysosomal-targeted, photoactivatable sphingosine analogs have been developed to study sphingomyelin metabolism at subcellular levels, revealing insights into sphingolipid recycling and transport mechanisms.

Data Table: Representative this compound Species

| Identifier | Fatty Acyl Chain | Chemical Name | Molecular Formula | Molecular Weight (Da) |

|---|---|---|---|---|

| LMSP03010038 | Pentadecanoyl (C15:0) | N-(pentadecanoyl)-sphing-4-enine-1-phosphocholine | C38H77N2O6P | 688.55 |

| LMSP03010042 | Octadecanoyl (C18:0) | N-(octadecanoyl)-hexadecasphing-4-enine-1-phosphocholine | C39H79N2O6P | 702.57 |

| LMSP03010044 | Heptadecanoyl (C17:0) | N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine | C40H81N2O6P | 716.58 |

| LMSP03010059 | Eicosenoyl (C20:1) | N-(11Z-eicosenoyl)-sphing-4-enine-1-phosphocholine | C43H85N2O6P | 756.61 |

Data adapted from lipid classification databases showing diversity in acyl chain length and saturation affecting molecular weight and properties.

Chemical Reactions Analysis

b) Structural Variants

The acyl chain length varies based on CerS isoforms and available acyl-CoA substrates:

| Acyl Chain | Molecular Formula | Example Compound | Source |

|---|---|---|---|

| Stearoyl (C18:0) | C₄₅H₉₁N₂O₆P | SM(d18:1/18:0) | |

| Lauroyl (C12:0) | C₃₇H₇₅N₂O₆P | SM(d18:1/12:0) | |

| Myristoyl (C14:0) | C₃₇H₇₅N₂O₆P | SM(d18:1/14:0) |

Degradation Pathways

Sphingomyelins are hydrolyzed into bioactive intermediates:

a) Sphingomyelinase (SMase)-Mediated Cleavage

-

Acid SMase (lysosomal) and neutral SMase (plasma membrane/Golgi) hydrolyze the phosphodiester bond, yielding ceramide and phosphocholine .

-

Example reaction:

SM(d18:1/18:0) → Ceramide (d18:1/18:0) + Phosphocholine .

b) Ceramide Metabolism

-

Ceramide is deacylated by ceramidases to form sphingosine , which is phosphorylated by sphingosine kinases (SPHK1/SPHK2) into sphingosine-1-phosphate (S1P) .

-

S1P is either dephosphorylated by S1P phosphatases or irreversibly cleaved by S1P lyase into hexadecenal and phosphoethanolamine .

Key Enzymatic Modifications

Analytical Data

Mass spectrometry profiles reveal characteristic fragmentation patterns:

a) SM(d18:1/18:0) LC-MS/MS Data

| m/z | Relative Intensity | Fragment Ion |

|---|---|---|

| 732.0 | 100 | [M+H]⁺ |

| 184.0 | 100 | Phosphocholine head |

| 731.6 | 665 | [M-CH₃]⁺ |

b) SM(d18:1/12:0) Collision Cross Section

-

CCS (N₂): 245.7 Ų (experimental, human plasma).

Functional Implications

-

Membrane Microdomains: Sphingomyelins stabilize lipid rafts, influencing receptor clustering and signal transduction .

-

S1P Signaling: Degradation products like S1P regulate immune cell trafficking and endothelial barrier integrity via GPCRs (S1PR1-5) .

This synthesis of chemical pathways and experimental data underscores the metabolic flexibility and biological significance of N-Acyl-D-sphingosine-1-phosphocholine in cellular systems.

Scientific Research Applications

Cell Signaling and Regulation

N-Acyl-D-sphingosine-1-phosphocholine acts as a signaling molecule that regulates several cellular functions, including proliferation, migration, and apoptosis. Its involvement in the sphingosine-1-phosphate (S1P) signaling pathway has been extensively studied:

- Cell Growth and Survival: Sphingosine-1-phosphate promotes cell survival and growth through its action on specific G protein-coupled receptors (GPCRs) .

- Immune Cell Trafficking: S1P gradients are critical for the migration of immune cells, influencing their distribution and function within the body .

Cancer Research

The compound has shown promise in cancer research, particularly regarding its potential to inhibit tumor growth and metastasis:

- Therapeutic Targeting: Inhibitors of sphingosine kinases (which produce S1P) have been investigated for their ability to reduce tumor growth in models of acute myelogenous leukemia and glioblastoma .

- Mechanistic Insights: Studies indicate that S1P can affect multiple signaling pathways associated with cancer cell survival and proliferation, suggesting its role as a therapeutic target .

Cardiovascular Research

This compound has implications in cardiovascular health:

- Vascular Regulation: S1P is involved in endothelial cell function and vascular integrity, influencing processes such as angiogenesis and vascular permeability .

- Inflammation Control: The compound's role in modulating inflammation may have therapeutic implications for cardiovascular diseases characterized by chronic inflammation .

Immunomodulation

A study highlighted the effects of targeting S1P receptors in treating autoimmune diseases. The use of FTY720 (a structural analog of sphingosine) demonstrated significant immunomodulatory effects by sequestering lymphocytes in lymph nodes, thereby reducing their availability to contribute to autoimmune pathology .

Cancer Therapeutics

Recent investigations into the use of sphingosine kinase inhibitors have shown that these compounds can enhance the efficacy of existing chemotherapeutics by altering cancer cell sensitivity. For instance, SKI-II was found to increase sensitivity to treatments in non-small cell lung cancer models .

Data Tables

Mechanism of Action

Sphingomyelin exerts its effects through its role in the cell membrane. It forms lipid rafts that compartmentalize cellular processes and facilitate signal transduction. The hydrolysis of sphingomyelin to ceramide by sphingomyelinase enzymes is a key pathway involved in cellular responses to stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Other Sphingomyelins (Varying Acyl Chains)

Sphingomyelins differ in their acyl chain composition. For example:

- N-Oleoylsphingosine-1-phosphocholine (CAS 108392-10-5): Contains an oleoyl (18:1 Δ9Z) fatty acid. Structural differences in acyl chain saturation and length influence membrane fluidity and interactions with proteins .

Glycerophospholipids: Phosphatidylcholine (PC) and Phosphatidylserine (PS)

Unlike sphingomyelins, glycerophospholipids like PC and PS have a glycerol backbone.

Phosphatidylcholine (PC)

- CAS Number : 8002-43-5

- Structure : sn-glycerol-3-phosphate with two acyl chains and a phosphocholine head.

- Sources : Soy, egg yolk, or synthetic .

- Function : Primary membrane phospholipid; surfactant in lung alveoli .

Phosphatidylserine (PS)

- CAS Number : 383907-32-2

- Structure : sn-glycerol-3-phosphate with serine head group.

- Sources : Porcine brain .

- Function : Apoptosis signaling, membrane asymmetry .

Functional and Analytical Comparisons

Detection Methods

Biological Activity

N-Acyl-D-sphingosine-1-phosphocholine (also known as sphingomyelin) is a bioactive sphingolipid that plays a significant role in various biological processes, including cell signaling, membrane structure, and the modulation of immune responses. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Overview of Sphingolipids

Sphingolipids are a class of lipids that include sphingosine, ceramide, and sphingosine-1-phosphate (S1P), which are involved in cellular signaling pathways and the regulation of cell growth, survival, and differentiation. This compound is particularly important due to its role in forming cellular membranes and influencing signaling pathways related to inflammation and cancer.

Biological Functions

Cell Signaling

this compound is known to act as a signaling molecule. Studies have shown that S1P, derived from sphingomyelin, can promote cell proliferation and inhibit apoptosis in various cell types . It activates several G protein-coupled receptors (GPCRs), leading to diverse physiological responses such as angiogenesis, immune cell trafficking, and neuronal protection .

Membrane Structure

Sphingomyelin contributes to the structural integrity of cellular membranes. It is predominantly found in the outer leaflet of the plasma membrane and plays a crucial role in forming lipid rafts—microdomains that facilitate signal transduction and protein sorting . The acyl chain length of sphingomyelin affects its interaction with cholesterol and other lipids, thereby influencing membrane fluidity and permeability .

Role in Cancer

Research indicates that sphingolipids, including this compound, are implicated in cancer biology. Ceramide, another sphingolipid metabolite, can induce apoptosis in cancer cells, while S1P has been associated with promoting tumor growth and metastasis . The balance between ceramide and S1P levels is critical in determining cell fate—pro-apoptotic versus pro-survival signals.

Data Tables

Case Studies

-

Sphingolipid Metabolism in Cancer

A study highlighted the role of sphingomyelin metabolism in head and neck squamous cell carcinoma (HNSCC). The findings suggested that altered levels of specific ceramides could be linked to tumor progression, emphasizing the potential for ceramide-based therapies . -

Antimicrobial Properties

Recent research explored the antimicrobial peptide 1018-K6's interaction with this compound. The peptide demonstrated significant bactericidal activity against various bacterial strains by disrupting their membranes through interactions with sphingolipids . This study underscores the potential therapeutic applications of sphingolipids in combating antibiotic-resistant bacteria.

Research Findings

Recent investigations have revealed that modulation of sphingolipid metabolism can influence disease outcomes. For instance:

- Inflammation : S1P has been shown to enhance inflammatory responses by promoting cytokine release from macrophages .

- Neuroprotection : this compound has been implicated in protecting neurons from ischemic injury through its anti-apoptotic effects .

- Cardiovascular Health : Sphingolipids play roles in regulating vascular tone and permeability, which are crucial for maintaining cardiovascular homeostasis .

Q & A

Q. What statistical approaches are recommended for analyzing high-throughput lipidomic datasets involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify lipid clusters correlated with phenotypic outcomes. Use false discovery rate (FDR) correction for multiple comparisons. Validate findings with independent cohorts and machine learning models (e.g., random forests) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.